molecular formula C14H15N5 B10813007 N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B10813007
M. Wt: 253.30 g/mol
InChI Key: YJGGCASIGXJBIE-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a 5-methyltriazolopyrimidine core substituted with a 3,4-dimethylphenylamine group at the 7-position. Key properties such as molecular weight (~307 g/mol, inferred from ) and lipophilicity are influenced by the dimethylphenyl substituent, which balances steric bulk and hydrophobicity.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-9-4-5-12(6-10(9)2)18-13-7-11(3)17-14-15-8-16-19(13)14/h4-8,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGGCASIGXJBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=NC=NN23)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Reductive Amination

A high-yielding one-pot method combines catalytic hydrogenation and cyclocondensation. Starting with 3,4-dimethylnitrobenzene, the nitro group is reduced to an aniline intermediate under hydrogen pressure (0.1–0.5 MPa) using a platinum-carbon catalyst (2–4% Pt loading). Subsequent reaction with 3-pentanone in the presence of a phosphoric acid–sodium dihydrogen phosphate buffer (pH 3) facilitates reductive amination. The triazolopyrimidine core is formed via cyclization with 5-amino-1,2,4-triazole under reflux conditions.

Key parameters :

  • Catalyst : Pt/C (3.5% loading)

  • Temperature : 40–55°C

  • Yield : 99.8% (optimized)

This method eliminates byproducts such as imines or oxy-compounds, attributed to the buffer’s pH stability and Pt/C’s high activity.

Cyclocondensation of Aminotriazoles with Enaminones

Acid-Catalyzed Cyclization

The triazolopyrimidine scaffold is constructed by reacting 5-amino-1,2,4-triazole with enaminones derived from 3,4,5-trimethoxyacetophenone. Glacial acetic acid (80°C, 2 hours) promotes cyclization, yielding the core structure. The N-(3,4-dimethylphenyl) group is introduced via nucleophilic aromatic substitution (SNAr) using 3,4-dimethylaniline in dimethylformamide (DMF) at 120°C.

Reaction scheme :

  • Enaminone formation : 3,4,5-Trimethoxyacetophenone + DMF-DMA → Enaminone

  • Cyclization : Enaminone + 5-amino-1,2,4-triazole → Triazolopyrimidine core

  • Amination : Core + 3,4-dimethylaniline → Final product

Yield : 72–89% (dependent on substituents).

Microwave-Assisted Synthesis

Solvent-Free Cyclocondensation

Microwave irradiation (150–200 W) accelerates the reaction between 3,4-dimethylaniline and preformed 5-methyl-[1,2,]triazolo[1,5-a]pyrimidin-7-amine. The solvent-free conditions reduce reaction time from hours to minutes while maintaining yields of 85–92%.

Advantages :

  • Time : 15–30 minutes

  • Purification : Simple filtration or chromatography

Palladium-Catalyzed Cross-Coupling

Buchwald–Hartwig Amination

A palladium/Xantphos catalyst system enables coupling of 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine with 3,4-dimethylaniline. The reaction proceeds in toluene at 110°C with cesium carbonate as a base, achieving 78–84% yield.

Optimized conditions :

  • Catalyst : Pd(OAc)₂/Xantphos (5 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Time : 12 hours

Comparative Analysis of Methods

Method Catalyst Temperature Time Yield Purity
One-Pot Reductive AminationPt/C50°C25 min99.8%>99%
Acid-Catalyzed CyclizationAcetic acid80°C2 h85%95%
Microwave-AssistedNone150–200 W30 min89%97%
Buchwald–HartwigPd(OAc)₂/Xantphos110°C12 h82%93%

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.58 (s, 1H, pyrimidine-H), 7.30–7.46 (m, 3H, aromatic-H), 2.86 (s, 3H, CH₃), 2.25 (s, 6H, Ar-CH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₄H₁₅N₅: 253.1327; found: 253.1327.

X-ray Crystallography

Single-crystal analysis confirms the planar triazolopyrimidine core and dihedral angles (45.1°–9.6°) between substituents.

Challenges and Optimizations

Byproduct Mitigation

Early methods suffered from oxy-compound and imine byproducts due to uncontrolled pH. The phosphoric acid–sodium dihydrogen phosphate buffer in Method 1 stabilizes the reaction medium, suppressing side reactions.

Catalyst Recycling

Pt/C catalysts are reusable for up to five cycles with minimal activity loss (<5%), reducing costs.

Industrial-Scale Feasibility

Method 1 is scalable to kilogram quantities, as demonstrated in a patent using a 150 mL reactor (12.1 g substrate → 99.8% yield). Key factors for scale-up include:

  • Hydrogen pressure control : 0.5 MPa

  • Stirring rate : 500 rpm

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results indicate that the compound may serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammatory responses. This property could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Properties

Emerging research indicates that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains. The structure suggests potential interactions with microbial targets, leading to inhibition of growth and survival of pathogens .

Case Study 1: Anticancer Activity Evaluation

In a study published in Molecules, the compound was tested against multiple cancer cell lines to assess its cytotoxic effects. The results indicated significant activity against A549 and MCF-7 cells, with further exploration into its mechanism of action revealing modulation of apoptosis-related pathways .

Case Study 2: Inflammation Model Testing

A separate investigation utilized animal models to evaluate the anti-inflammatory effects of this compound. The findings suggested a reduction in inflammatory markers and symptom relief in treated subjects compared to controls.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for viral replication .

Comparison with Similar Compounds

Substituent Effects on the Arylamine Group

The arylamine substituent at the 7-position significantly impacts biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name (Substituent) Molecular Weight (g/mol) Key Features Biological Activity/Findings Evidence ID
N-(3,4-Bis(trifluoromethyl)phenyl) (31) ~372 Electron-withdrawing CF₃ groups; high lipophilicity Potent PfDHODH inhibitor (IC₅₀ < 50 nM)
N-(3,5-Difluoro-4-(CF₃)phenyl) (32) ~330 Fluorine and CF₃ groups enhance metabolic stability Improved solubility vs. 31; anti-malarial
N-(4-Chlorophenyl) (92) ~327 Chlorine increases electronegativity; moderate steric bulk Anti-tubercular (MIC: 0.5–2 µg/mL)
N-(4-Methoxyphenyl) (37) ~323 Methoxy group improves solubility; reduced lipophilicity Lower antiplasmodial activity vs. CF₃ analogs
N-(3,4-Dimethylphenyl) (Target Compound) ~307 Methyl groups enhance hydrophobicity without extreme steric hindrance Predicted balanced pharmacokinetics (in-silico)
Key Observations:
  • Electron-Withdrawing Groups (CF₃, Cl): Compounds 31 and 32 () exhibit high potency against PfDHODH due to strong electron-withdrawing effects, which enhance target binding . However, their higher molecular weights (>330 g/mol) may reduce oral bioavailability.
  • Electron-Donating Groups (OCH₃): Compound 37 () shows reduced activity, suggesting that electron-donating groups diminish interactions with hydrophobic enzyme pockets .

Modifications to the Triazolopyrimidine Core

Variations in the triazolopyrimidine core, such as methyl or trifluoromethyl substitutions at the 2- or 5-positions, influence activity:

  • 5-Methyl vs. 5-Phenyl: 5-Methyl derivatives (e.g., compound 5 in ) generally show higher PfDHODH inhibition than 5-phenyl analogs (e.g., compound 35 in ), likely due to reduced steric clash .
  • 2-Trifluoromethyl Substitution: Compound 43 () incorporates a 2-CF₃ group, improving binding affinity but increasing molecular weight (362 g/mol), which may limit solubility .

Computational Predictions

In-silico studies () highlight DSM191, a benzo[b]thiophen-5-yl analog, as a high-activity template (pEC₅₀ = 8.95). The target compound’s dimethylphenyl group may occupy similar hydrophobic pockets but with reduced toxicity compared to fluorinated groups .

Biological Activity

N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C14H15N5
  • Molecular Weight: 253.31 g/mol
  • IUPAC Name: this compound
  • InChI Key: YJGGCASIGXJBIE-UHFFFAOYSA-N

The compound features a triazolopyrimidine scaffold known for its pharmacological relevance. This unique structure contributes to its potential therapeutic applications.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes or receptors by binding to their active sites. This interaction can disrupt various biological pathways.
  • Antiproliferative Effects: It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, it exhibits significant antiproliferative activity against various cancer cell lines including HeLa and A549 cells.

Biological Activity Data

Activity Type IC50 (µM) Cell Line Reference
Antiproliferative0.45HeLa
Tubulin Polymerization0.53HCT-116
Apoptosis Induction--

Comparative Studies

This compound has been compared with other similar compounds:

  • Pyrazolo[3,4-d]pyrimidine: Another compound with notable biological activities but differing in structure and potency.
  • Triazolo[4,3-a]pyrazine: Known for antibacterial properties but less effective as an anticancer agent compared to the target compound.

These comparisons highlight the unique potency and mechanism of action of this compound.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental models:

  • In Vitro Studies:
    • This compound showed significant inhibition of cancer cell proliferation across multiple lines (IC50 values ranging from 0.45 µM to 0.53 µM) .
    • Mechanistic studies indicated that the compound induces apoptosis via the intrinsic pathway by activating caspase cascades .
  • In Vivo Studies:
    • Animal models (e.g., zebrafish) demonstrated reduced tumor growth when treated with this compound compared to controls .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via regioselective cyclocondensation of substituted amidines with α,β-unsaturated carbonyl intermediates. Key steps include:
  • Solvent System : Ethanol/water (1:1 v/v) or molten-state reactions for improved cyclization efficiency .
  • Catalysts : Piperidine derivatives (e.g., TMDP) enhance reaction rates but require careful handling due to toxicity .
  • Purification : Column chromatography (15–20% EtOAc/hexane) yields 20–30% purity, with NMR (δ 2.65 ppm for methyl groups) and mass spectrometry (m/z 362.3 [MH]⁺) for validation .

Q. How can researchers address low solubility of the compound during in vitro assays?

  • Methodological Answer : Solubility challenges are mitigated via:
  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes to stabilize aqueous solutions .
  • Derivatization : Introducing polar substituents (e.g., hydroxyl or methoxy groups) on the aryl ring improves hydrophilicity .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR : Key signals include aromatic protons (δ 7.82–6.61 ppm) and methyl groups (δ 2.45–2.65 ppm) .
  • HRMS : Confirms molecular weight (e.g., m/z 363.4 for C₁₈H₂₀F₃N₅) and isotopic patterns .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C–N–C = 120.5°) for SAR studies .

Advanced Research Questions

Q. How do substituents on the triazolopyrimidine core influence dihydroorotate dehydrogenase (DHODH) inhibition?

  • Methodological Answer : Substituent effects are evaluated via:
  • Enzyme Assays : IC₅₀ values correlate with electron-withdrawing groups (e.g., CF₃) enhancing binding to Plasmodium falciparum DHODH .
  • SAR Table :
Substituent (Position)Biological Activity (pEC₅₀)Reference
3,4-Dimethylphenyl (N-7)7.18 (baseline)
4-Trifluoromethoxyphenyl8.95 (↑ 24%)
1,2,3,4-Tetrahydronaphthalen-2-yl344 [MH]⁺ (↑ metabolic stability)

Q. What computational strategies are used to optimize pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Predicts binding modes to DHODH (PDB: 6VW8) using AutoDock Vina .
  • ADMET Predictions : Tools like SwissADME assess logP (2.8–3.5) and BBB permeability, guiding substituent selection .
  • Metabolic Stability : CYP450 isoform screening identifies vulnerable sites (e.g., methyl groups prone to oxidation) .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies arise from:
  • Protein Binding : Plasma protein binding assays (e.g., >95% binding reduces free drug concentration) .
  • Metabolite Identification : LC-MS/MS detects active metabolites (e.g., DSM430 with SF5 groups) that contribute to efficacy .
  • Dosing Regimens : Adjusting frequency (e.g., q.d. vs. b.i.d.) in murine malaria models improves correlation .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Methodological Answer :
  • Isosteric Replacement : Replacing labile methyl groups with difluoroethyl (e.g., 2-(1,1-difluoroethyl)) reduces CYP3A4-mediated oxidation .
  • Deuterium Labeling : Deuterated analogs (e.g., CD₃ at C-5) slow metabolic clearance .

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